3-Aminoquinoline-2,4(1h,3h)-dione
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Overview
Description
3-Aminoquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 3-position and two carbonyl groups at the 2 and 4 positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminoquinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the reaction of 3-chloroquinoline-2,4(1H,3H)-dione with primary alkyl or arylamines in dimethylformamide. This reaction yields the corresponding 3-alkyl- or 3-arylamino derivatives . Another method involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones using zinc in acetic acid, which provides moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Substitution: The amino group at the 3-position can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and zinc in acetic acid are commonly used reducing agents.
Substitution: Reagents such as alkyl or arylamines in dimethylformamide are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones.
Substitution: 3-alkyl- or 3-arylamino derivatives.
Scientific Research Applications
3-Aminoquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Aminoquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Chloroquinoline-2,4(1H,3H)-dione: Used as a precursor in the synthesis of 3-Aminoquinoline-2,4(1H,3H)-dione.
3-Bromoquinoline-2,4(1H,3H)-dione: Another precursor used in similar synthetic routes.
3-Azidoquinoline-2,4(1H,3H)-dione: Used in the reduction method to obtain this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-amino-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4,7H,10H2,(H,11,13) |
InChI Key |
MZKSIKCYCOZFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)N2)N |
Origin of Product |
United States |
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